![molecular formula C24H32OSi B12575956 Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- CAS No. 192765-48-3](/img/structure/B12575956.png)
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the synthesis of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a tert-butyl group, an ethynylhexyl group, and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- typically involves the reaction of tert-butylchlorodiphenylsilane with (1S)-1-ethynylhexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the silane group under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, including lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar structure but with a chloro group instead of an ethynylhexyl group.
Silane, (1,1-dimethylethyl)[(1-methyltridecyl)oxy]diphenyl-: Contains a longer alkyl chain compared to the ethynylhexyl group.
Uniqueness
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is unique due to the presence of the ethynylhexyl group, which imparts specific reactivity and properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring precise control over surface interactions and chemical modifications.
Properties
CAS No. |
192765-48-3 |
|---|---|
Molecular Formula |
C24H32OSi |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
tert-butyl-[(3S)-oct-1-yn-3-yl]oxy-diphenylsilane |
InChI |
InChI=1S/C24H32OSi/c1-6-8-11-16-21(7-2)25-26(24(3,4)5,22-17-12-9-13-18-22)23-19-14-10-15-20-23/h2,9-10,12-15,17-21H,6,8,11,16H2,1,3-5H3/t21-/m1/s1 |
InChI Key |
AVCOOKDJFUGKMG-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CCCCCC(C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
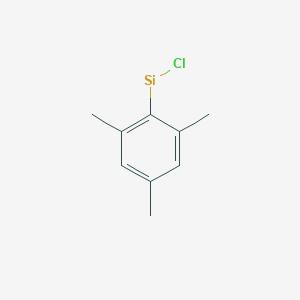



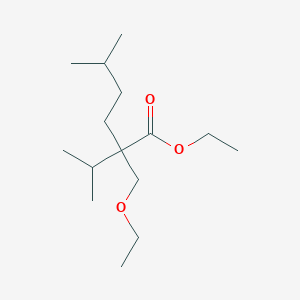
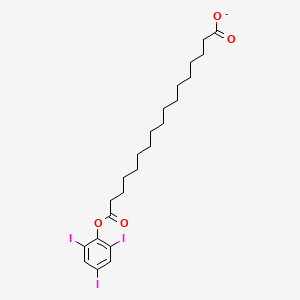
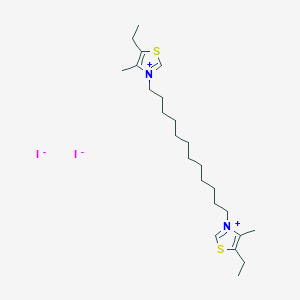
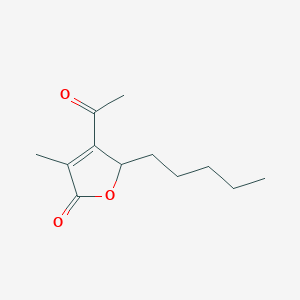

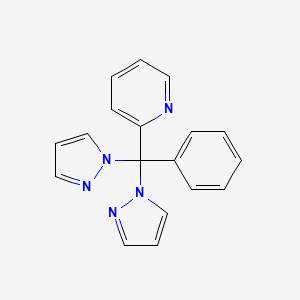
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
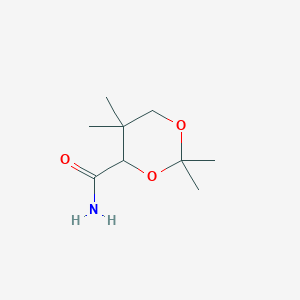
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
